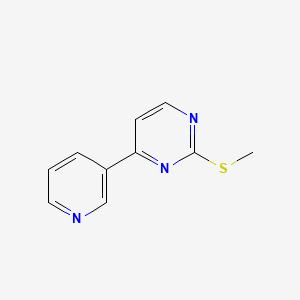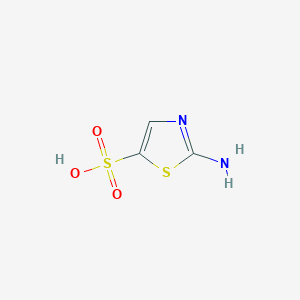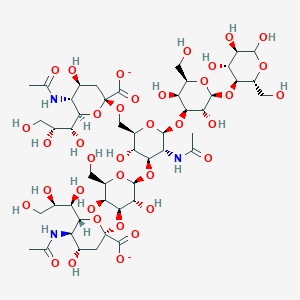
Disialyl-N-tetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disialyl-N-tetraose is a complex oligosaccharide found in human milk. It is composed of sialic acid residues linked to a lactose core, making it a sialylated oligosaccharide. This compound has garnered significant attention due to its potential health benefits, particularly in neonatal nutrition and disease prevention .
Mechanism of Action
Target of Action
Disialyl-N-tetraose, also known as D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2-6)-O-(O-(N-acetyl-alpha-neuraminosyl)-(2-3)-beta-D-galactopyranosyl-(1-3))-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-stereoisomer or Disialyllacto-N-tetraose, is a medicinal compound that has shown promising anticancer properties . It acts as a tumor inhibitor by blocking the activity of certain protein kinases , which are enzymes that play a crucial role in cell growth and division .
Mode of Action
The compound interacts with its targets, the protein kinases, and blocks their activity . This interaction results in the inhibition of cell growth and division, thereby acting as a tumor inhibitor .
Biochemical Pathways
This compound affects the biochemical pathways related to cell growth and division . By inhibiting the activity of protein kinases, it disrupts these pathways and prevents the proliferation of cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By blocking the activity of protein kinases, it inhibits cell growth and division, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
Disialyl-N-tetraose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a tumor inhibitor by blocking the activity of certain protein kinases, which are enzymes that play a role in cell growth and division .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to its anticancer properties .
Subcellular Localization
The information provided here is based on current knowledge and understanding .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disialyl-N-tetraose can be synthesized through enzymatic methods. The process involves the use of specific glycosyltransferases that facilitate the addition of sialic acid residues to the lactose core. The reaction conditions typically include controlled pH, temperature, and the presence of necessary cofactors .
Industrial Production Methods
Industrial production of disialyllacto-N-tetraose is still in its nascent stages. advancements in biotechnology have enabled the large-scale synthesis of this compound using microbial fermentation and enzymatic synthesis. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Disialyl-N-tetraose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s biological activity.
Reduction: This reaction can alter the oligosaccharide structure, potentially impacting its function.
Substitution: This reaction involves the replacement of specific functional groups, which can modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions are typically mild to preserve the integrity of the oligosaccharide structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sialic acid derivatives, while reduction can yield modified oligosaccharides with altered biological activity .
Scientific Research Applications
Disialyl-N-tetraose has a wide range of scientific research applications:
Comparison with Similar Compounds
Disialyl-N-tetraose is unique among sialylated oligosaccharides due to its specific structure and biological activity. Similar compounds include:
Sialyllactose: Another sialylated oligosaccharide found in human milk, known for its role in supporting neonatal health.
Lacto-N-tetraose: A neutral oligosaccharide that lacks sialic acid residues but plays a role in gut health and immune function.
Lacto-N-fucopentaose: A fucosylated oligosaccharide with similar health benefits but different structural properties.
This compound stands out due to its dual sialic acid residues, which confer unique biological activities and potential therapeutic applications .
Properties
CAS No. |
61278-38-4 |
|---|---|
Molecular Formula |
C48H79N3O37 |
Molecular Weight |
1290.1 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C48H79N3O37/c1-13(58)49-25-16(61)4-47(45(75)76,86-38(25)29(68)19(64)7-53)79-12-24-33(72)37(27(51-15(3)60)42(82-24)85-40-31(70)22(10-56)80-43(34(40)73)83-36(21(66)9-55)28(67)18(63)6-52)84-44-35(74)41(32(71)23(11-57)81-44)88-48(46(77)78)5-17(62)26(50-14(2)59)39(87-48)30(69)20(65)8-54/h6,16-44,53-57,61-74H,4-5,7-12H2,1-3H3,(H,49,58)(H,50,59)(H,51,60)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,47+,48-/m0/s1 |
InChI Key |
BTDPEAPRLHRFIA-VYZFFVDYSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)NC(=O)C)OC5C(C(C(C(O5)CO)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
Synonyms |
disialyl-N-tetraose |
Origin of Product |
United States |
ANone: While the precise mechanism remains under investigation, research suggests several key actions:
- Anti-adhesive Antimicrobial: DSLNT acts as a decoy receptor, binding to pathogens and preventing their attachment to intestinal cells. This reduces bacterial overgrowth and inflammation. []
- Mast Cell Modulation: DSLNT has been shown to protect the integrity and permeability of the human intestinal epithelium against mast cell chymase-induced disruption by stabilizing the ZO-1/FAK/P38 pathway. []
- Gut Microbiome Modulation: DSLNT appears to promote the growth of beneficial bacteria, such as Bifidobacterium longum, while inhibiting harmful ones like Enterobacter cloacae. This balanced gut microbiome contributes to overall intestinal health. [, ]
ANone: DSLNT is a complex oligosaccharide composed of a lactose core with two sialic acid residues and a lacto-N-tetraose backbone.
ANone: While the exact structure can vary slightly depending on the linkage of sialic acid, the typical molecular formula is C48H78N4O38, with a molecular weight of approximately 1223 g/mol.
A: Several analytical techniques, including High-Performance Liquid Chromatography (HPLC) [, ] and Capillary Electrophoresis (CE) [], are commonly used to characterize and quantify DSLNT. Mass Spectrometry (MS) techniques are also employed to determine its structure and composition. []
A: DSLNT demonstrates good stability under typical storage conditions. [] Studies are ongoing to determine its stability under different processing and storage conditions relevant to infant formula and other applications.
ANone: As a complex carbohydrate, DSLNT primarily exerts biological effects through binding interactions rather than catalytic activity.
A: While computational modeling of DSLNT itself is limited, researchers have used molecular docking studies to investigate the interaction of DSLNT with its target receptors. [] Further computational studies could provide valuable insights into its mechanism of action and aid in designing novel analogs with enhanced efficacy.
A: Research suggests that the sialic acid residues in DSLNT are crucial for its protective effects against NEC. [, ] Modifying the type or linkage of sialic acid could impact its binding affinity to receptors and alter its biological activity. For example, synthetic disialyl hexasaccharides have been designed and synthesized, with varying NEC-preventing effects observed in neonatal rats. []
ANone: Formulating DSLNT for therapeutic use requires careful consideration of its stability, solubility, and bioavailability. Researchers are exploring various strategies to encapsulate or modify DSLNT to overcome these challenges and enhance its delivery to the target site in the gut.
ANone: As a naturally occurring component of human milk, DSLNT falls under the regulatory framework for food ingredients rather than pharmaceuticals. Further research and development of DSLNT as a therapeutic agent will require navigating specific regulatory pathways.
A: DSLNT, like other HMOs, is not readily absorbed in the small intestine and reaches the colon mostly intact. [] In the colon, it can be metabolized by the gut microbiota or excreted in feces.
A: Studies in neonatal rats have demonstrated that DSLNT supplementation reduces the incidence and severity of NEC. [, ] This protective effect is likely mediated through its multifaceted actions on the gut microbiome, intestinal barrier function, and immune response.
A: Researchers use various in vitro models, including cell lines and organoids, to study the effects of DSLNT on intestinal epithelial cells, immune cells, and bacterial growth. [, ] These models provide valuable insights into the molecular mechanisms underlying DSLNT's biological activity.
A: Neonatal rat models of NEC are commonly used to assess the protective effects of DSLNT and other HMOs. [, ] These models mimic the key features of NEC in preterm infants, allowing researchers to evaluate the efficacy of potential therapeutic interventions.
A: While no clinical trials have specifically investigated DSLNT as a therapeutic agent for NEC, several observational studies have reported an association between lower DSLNT levels in breast milk and an increased risk of NEC in preterm infants. [, , ] These findings highlight the need for well-designed clinical trials to definitively determine the efficacy of DSLNT supplementation in preventing NEC.
A: Current research focuses on incorporating DSLNT into infant formula or developing novel delivery systems that protect it from degradation in the stomach and ensure its targeted release in the intestines. []
ANone: Researchers utilize various analytical techniques to characterize and quantify DSLNT, including:
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies DSLNT based on its physicochemical properties. [, ]
- Capillary Electrophoresis (CE): This method separates and detects DSLNT based on its charge and size. []
- Mass Spectrometry (MS): This powerful tool provides detailed structural information and enables the identification and quantification of DSLNT in complex biological matrices. []
A: DSLNT is readily soluble in water, which is a favorable characteristic for its incorporation into infant formula and other liquid formulations. [] Further research is needed to understand its dissolution properties under different conditions and in various matrices.
A: Validation of analytical methods for DSLNT involves rigorous assessment of accuracy, precision, specificity, linearity, range, limit of detection, limit of quantitation, and robustness. These parameters ensure the reliability and reproducibility of DSLNT measurements. [, ]
ANone: As DSLNT transitions from research to potential therapeutic applications, establishing robust quality control measures will be crucial to ensure the consistency, safety, and efficacy of DSLNT-containing products. This includes implementing Good Manufacturing Practices (GMP) throughout the production process.
ANone: DSLNT's potential to induce or inhibit drug-metabolizing enzymes is not well-studied. As research progresses, it will be essential to investigate any potential interactions with drug metabolism, particularly if DSLNT is used in conjunction with other medications.
A: DSLNT is considered biocompatible due to its presence in human milk. It is readily biodegradable by the gut microbiota, contributing to the overall prebiotic effects of HMOs. []
ANone: Currently, no single compound can fully replicate the multifaceted benefits of DSLNT and other HMOs in preventing NEC. Researchers are exploring various approaches, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


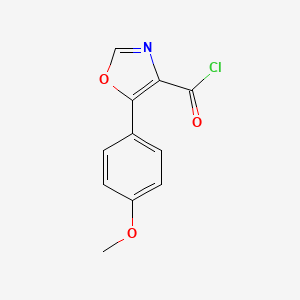
![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)
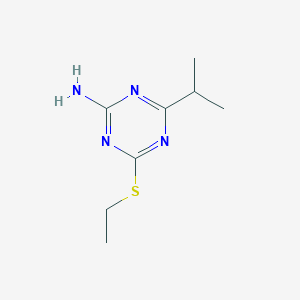
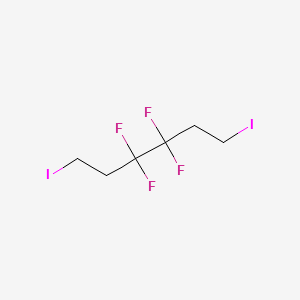
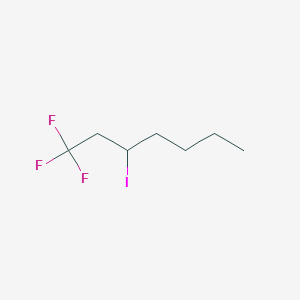
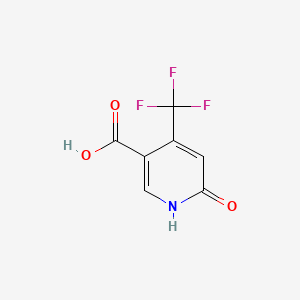
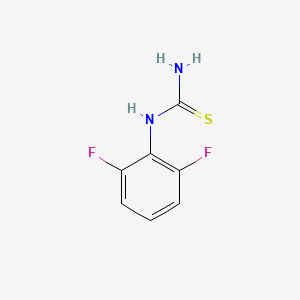

![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

